molecular formula C6H7BrN2O2S B6202239 6-bromo-2-methylpyridine-3-sulfonamide CAS No. 1599540-15-4

6-bromo-2-methylpyridine-3-sulfonamide

Cat. No.: B6202239
CAS No.: 1599540-15-4
M. Wt: 251.1
InChI Key:
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Description

“6-bromo-2-methylpyridine-3-sulfonamide” is a chemical compound with the CAS Number: 1215943-03-5 . It has a molecular weight of 251.1 . The IUPAC name for this compound is 6-bromo-N-methyl-3-pyridinesulfonamide . The InChI code for this compound is 1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromo-2-methylpyridine-3-sulfonamide can be achieved through a two-step process. The first step involves the bromination of 2-methylpyridine-3-sulfonamide, followed by the introduction of a bromine atom at the 6-position. The second step involves the introduction of a sulfonamide group at the 2-position of the brominated product.", "Starting Materials": [ "2-methylpyridine-3-sulfonamide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 2-methylpyridine-3-sulfonamide", "a. Dissolve 2-methylpyridine-3-sulfonamide in acetic anhydride", "b. Add a catalytic amount of sulfuric acid to the solution", "c. Slowly add bromine to the solution while stirring vigorously", "d. Maintain the temperature of the reaction mixture at 0-5°C", "e. After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours", "f. Quench the reaction by adding ice-cold water and extract the product with dichloromethane", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 6-bromo-2-methylpyridine-3-sulfonamide", "Step 2: Introduction of sulfonamide group at the 2-position", "a. Dissolve 6-bromo-2-methylpyridine-3-sulfonamide in a mixture of water and ethanol", "b. Add sodium hydroxide to the solution and stir for 30 minutes", "c. Add sulfamic acid to the solution and stir for an additional 2 hours", "d. Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 6-bromo-2-methylpyridine-3-sulfonamide", "f. Purify the product by recrystallization from ethanol" ] }

1599540-15-4

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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